5-Bromo-4-methylnicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

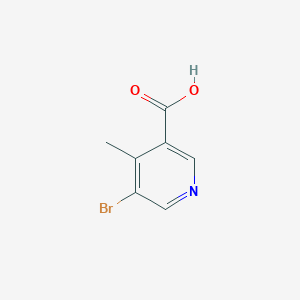

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLENEIYXKWSGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427647 | |

| Record name | 5-BROMO-4-METHYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677702-58-8 | |

| Record name | 5-BROMO-4-METHYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-, 5-bromo-, 4-methyl-, 3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-methylnicotinic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. 5-Bromo-4-methylnicotinic acid, a substituted pyridine derivative, has emerged as a highly versatile and valuable scaffold. Its intrinsic chemical functionalities—a reactive aryl bromide and a modifiable carboxylic acid—provide a robust platform for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors. This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in the development of next-generation pharmaceuticals.

Core Molecular Data

| Property | Value | Source |

| CAS Number | 677702-58-8 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Synonyms | 5-bromo-4-methyl-pyridine-3-carboxylic acid | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Sealed in a dry, room temperature environment | [1] |

Synthesis and Purification

The synthesis of this compound can be approached through several routes, often involving the modification of more readily available nicotinic acid derivatives. While a definitive, publicly available, step-by-step protocol for its direct synthesis is not extensively documented, a plausible and efficient pathway can be inferred from the synthesis of structurally related compounds. A common strategy involves the bromination of a suitable 4-methylnicotinic acid precursor. The following is a generalized protocol based on established chemical principles for similar transformations.

Experimental Protocol: Synthesis of this compound (Proposed)

Causality of Experimental Choices: This proposed synthesis leverages the directing effects of the substituents on the pyridine ring and the reactivity of N-bromosuccinimide (NBS) as a selective brominating agent. The use of a strong acid catalyst, such as sulfuric acid, facilitates the electrophilic aromatic substitution by activating the brominating agent.

Materials:

-

4-methylnicotinic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Dichloromethane (DCM)

-

Sodium sulfite

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Ethanol

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 4-methylnicotinic acid in dichloromethane.

-

Acidification: Slowly add concentrated sulfuric acid to the suspension at 0°C (ice bath). Stir the mixture until a homogenous solution is formed.

-

Bromination: Add N-bromosuccinimide portion-wise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Work-up: Quench any remaining bromine with a saturated aqueous solution of sodium sulfite. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. The following are the expected spectral characteristics.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and bromine substituents, as well as the electron-donating effect of the methyl group.

-

Expected Chemical Shifts (in DMSO-d₆):

-

~13.5 ppm (s, 1H): Carboxylic acid proton (broad singlet).

-

~8.9 ppm (s, 1H): Aromatic proton at position 2.

-

~8.6 ppm (s, 1H): Aromatic proton at position 6.

-

~2.5 ppm (s, 3H): Methyl protons.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Expected Chemical Shifts (in DMSO-d₆):

-

~165 ppm: Carboxylic acid carbon.

-

~155 ppm, ~152 ppm: Aromatic carbons at positions 2 and 6.

-

~140 ppm, ~130 ppm: Aromatic carbons at positions 4 and 5 (one bearing the methyl group, the other the bromine).

-

~120 ppm: Aromatic carbon at position 3.

-

~18 ppm: Methyl carbon.

-

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

-

Expected m/z:

-

[M+H]⁺: 215.96547 and 217.96342 (due to ⁷⁹Br and ⁸¹Br isotopes).

-

[M-H]⁻: 213.95091 and 215.94886.

-

FT-IR Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

Expected Absorption Bands (cm⁻¹):

-

3300-2500 (broad): O-H stretch of the carboxylic acid.

-

~3100-3000: Aromatic C-H stretch.

-

~1700 (strong): C=O stretch of the carboxylic acid.

-

~1600, ~1470: Aromatic C=C stretching vibrations.

-

~1300: C-O stretch.

-

~600-500: C-Br stretch.

-

Applications in Drug Discovery: A Focus on Kinase Inhibitors

This compound is a prime building block for the synthesis of kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of cancer and other diseases.[2] The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties. The carboxylic acid group can be readily converted into amides, providing another point of diversification for structure-activity relationship (SAR) studies.

The Suzuki-Miyaura Coupling: A Gateway to Novel Chemical Space

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[3] In the context of this compound, this reaction enables the synthesis of 5-aryl-4-methylnicotinic acids, which are key intermediates for a variety of kinase inhibitors.

References

An In-depth Technical Guide to the Starting Materials for 5-Bromo-4-methylnicotinic Acid

Introduction: The Strategic Importance of 5-Bromo-4-methylnicotinic Acid in Drug Discovery

This compound is a key heterocyclic building block in modern medicinal chemistry. Its strategically positioned bromine atom, methyl group, and carboxylic acid functionality on the pyridine ring offer a versatile scaffold for the synthesis of complex molecular architectures. The bromine atom serves as a valuable handle for a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents. The methyl group provides steric and electronic influence, while the carboxylic acid allows for amide bond formation and other derivatizations. Consequently, this molecule is a crucial intermediate in the synthesis of numerous pharmacologically active compounds, including kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection and rationale of starting materials for researchers and professionals in drug development.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals two principal bond disconnections that inform the most practical synthetic strategies. The primary disconnection is the carbon-bromine bond, suggesting a direct bromination of a 4-methylnicotinic acid precursor. A secondary approach involves the formation of the carboxylic acid group from a pre-brominated and methylated pyridine scaffold. This guide will explore both of these strategies, evaluating the advantages and disadvantages of each.

Route 1: Synthesis from 3,5-Dibromo-4-methylpyridine

This synthetic pathway leverages a commercially available and specifically substituted pyridine derivative, 3,5-dibromo-4-methylpyridine, to precisely control the regiochemistry of the final product. This route is particularly advantageous for its high selectivity, avoiding the potential for isomeric impurities that can arise from direct bromination of a less substituted pyridine ring.

Causality Behind Experimental Choices

The cornerstone of this approach is a halogen-metal exchange followed by carboxylation. The differential reactivity of the bromine atoms at the 3- and 5-positions of the pyridine ring is exploited. The bromine at the 5-position is more sterically accessible and electronically favorable for monolithiation with an organolithium reagent at low temperatures. Subsequent quenching with a carboxylating agent, such as carbon dioxide (dry ice) or dimethylformamide (DMF) followed by oxidation, introduces the carboxylic acid group at the desired position.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound starting from 3,5-Dibromo-4-methylpyridine.

Detailed Experimental Protocol

This protocol is adapted from methodologies described in patent literature for analogous transformations.[1]

Materials:

-

3,5-Dibromo-4-methylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Dry Ice (solid carbon dioxide) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 3,5-Dibromo-4-methylpyridine (1.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

The solution is cooled to -100 °C using a liquid nitrogen/ether bath.

-

n-Butyllithium (1.0-1.1 eq) is added dropwise to the stirred solution, maintaining the temperature below -95 °C. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

After completion of the lithiation (typically 5-20 minutes), the reaction is quenched.

-

For carboxylation with dry ice: An excess of freshly crushed dry ice is added in portions to the reaction mixture.

-

For carboxylation with DMF: Dimethylformamide (1.5 eq) is added dropwise, and the reaction is stirred for an additional hour at low temperature.

-

-

The reaction mixture is allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield this compound.

Route 2: Direct Bromination of 4-Methylnicotinic Acid

This approach is conceptually more direct, involving the electrophilic bromination of the commercially available 4-methylnicotinic acid. However, controlling the regioselectivity of the bromination on the pyridine ring presents a significant challenge. The pyridine nitrogen deactivates the ring towards electrophilic substitution, and the directing effects of the existing substituents (methyl and carboxylic acid groups) must be carefully considered.

Scientific Integrity & Logic

Potential Experimental Workflow Diagram

Caption: A proposed workflow for the direct bromination of 4-Methylnicotinic acid, highlighting the potential for isomeric byproducts.

Considerations for Protocol Development

A potential starting point for developing a direct bromination protocol would be to adapt conditions used for the bromination of other substituted pyridines. This might involve the use of N-bromosuccinimide (NBS) in a strong acid such as sulfuric acid, or bromine in oleum. The key challenges would be to achieve sufficient reactivity and to control the regioselectivity to favor the desired 5-bromo isomer over other potential products. Extensive purification would likely be necessary to isolate the target compound.

Comparative Analysis of Starting Materials

The choice of starting material is a critical decision in any synthetic campaign, balancing factors such as cost, availability, number of synthetic steps, and overall yield. The following table provides a comparative summary of the two primary starting materials discussed.

| Feature | 3,5-Dibromo-4-methylpyridine | 4-Methylnicotinic Acid |

| Commercial Availability | Readily available from multiple suppliers.[2][3] | Readily available from multiple suppliers.[4][5] |

| Relative Cost | Moderately priced. | Generally less expensive than 3,5-Dibromo-4-methylpyridine. |

| Number of Synthetic Steps | Typically 2 steps (lithiation, carboxylation). | Potentially 1 step (direct bromination). |

| Regioselectivity | High, directed by the starting material's substitution pattern. | Potentially low, may lead to a mixture of isomers. |

| Overall Yield | Generally good to excellent. | Likely to be lower and require optimization. |

| Key Advantage | Predictable and selective synthesis. | Potentially shorter synthetic route. |

| Key Disadvantage | Higher cost of starting material. | Lack of established, high-yielding protocol; potential for difficult purification. |

Conclusion and Recommendations for Researchers

For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound, the route commencing from 3,5-Dibromo-4-methylpyridine is the recommended strategy. This pathway offers superior control over regioselectivity, leading to a cleaner product profile and simplifying downstream purification. While the starting material is more expensive, the higher and more predictable yields often justify the initial investment, particularly in a drug discovery setting where purity and timelines are paramount.

The direct bromination of 4-methylnicotinic acid remains a theoretically attractive but practically challenging alternative. Further research and process development would be required to establish a robust and selective protocol. This route may be more suitable for academic explorations or situations where cost is the absolute primary driver and extensive purification capabilities are available.

Ultimately, the choice of starting material will depend on the specific project goals, available resources, and the desired scale of the synthesis. This guide provides the foundational knowledge and technical insights to make an informed decision and to successfully procure or synthesize this valuable building block for the advancement of pharmaceutical research.

References

- 1. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 2. 3,5-Dibromo-4-methylpyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 3,5-Dibromo-4-methylpyridine | 3430-23-7 [chemicalbook.com]

- 4. ivychem.com [ivychem.com]

- 5. 3222-50-2 Cas No. | 4-Methylnicotinic acid | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to 5-Bromo-4-methylnicotinic Acid: Sourcing, Cost, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methylnicotinic acid, a substituted pyridine carboxylic acid, is a key building block in contemporary medicinal chemistry. Its strategic placement of a bromine atom, a carboxylic acid moiety, and a methyl group on the pyridine ring provides medicinal chemists with a versatile scaffold for the synthesis of complex molecular architectures. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. The carboxylic acid functionality allows for the formation of amide bonds, a ubiquitous linkage in numerous drug molecules. This guide provides a comprehensive overview of the procurement, cost, and synthetic utility of this compound, with a particular focus on its application in the development of targeted therapeutics such as kinase and PARP inhibitors.

Part 1: Sourcing and Cost Analysis of this compound

The accessibility and cost of starting materials are critical considerations in any research and development endeavor. This compound (CAS Number: 677702-58-8) is commercially available from a variety of suppliers. The cost is dependent on the quantity and purity required. Below is a comparative analysis of major suppliers and their listed prices.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 677702 | 98% | 250 mg | $20.70 |

| 1 g | $49.45 | |||

| 5 g | $71.30 | |||

| 25 g | $353.05 | |||

| Apollo Scientific | OR015015 | ≥95% | 100 mg | £20.00 |

| 1 g | £80.00 | |||

| 5 g | £212.00 | |||

| 10 g | £400.00 |

Note: Prices are subject to change and may not include shipping and handling fees. It is advisable to consult the suppliers' websites for the most current pricing information.

Part 2: Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its safe handling and effective use in experimental settings.

| Property | Value |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| Appearance | Solid |

| Storage Temperature | Room Temperature, sealed in dry conditions[1][2] |

| Purity | Typically ≥95-98%[1][3] |

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Part 3: Synthetic Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of biologically active molecules. Its application has been noted in the development of inhibitors for key enzymes implicated in various diseases.[5]

Role in the Synthesis of Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. A key patent (US20060116519A1) details the use of 5-bromo-N-ethyl-4-methyl-nicotinamide, derived from this compound, in the synthesis of a potent protein kinase inhibitor.[1] The synthesis involves a multi-step sequence where the 5-bromo-4-methylnicotinamide core is elaborated to the final complex molecule. This underscores the importance of the title compound as a foundational fragment in the construction of such inhibitors.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective in cancers with specific DNA repair defects.[5] While a direct synthesis of a PARP inhibitor using this compound is not explicitly detailed in the searched literature, the closely related 5-bromonicotinic acid is a known precursor for various heterocyclic scaffolds used in the design of potent PARP inhibitors.[5] The strategic introduction of the pyridine ring, facilitated by this building block, is crucial for achieving desired interactions with the enzyme's active site.

Representative Synthetic Workflow: Suzuki-Miyaura Coupling

The bromine atom on the pyridine ring of this compound is amenable to various palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. This reaction allows for the formation of a carbon-carbon bond between the pyridine core and a wide range of aryl or heteroaryl boronic acids, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Below is a generalized experimental workflow for a Suzuki-Miyaura coupling reaction, which can be adapted for this compound and its derivatives.

References

- 1. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 4. Methyl 5-broMo-4-Methylnicotinate | 1382847-91-7 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling and Use of 5-Bromo-4-methylnicotinic Acid

This document provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the safe handling, storage, and use of 5-Bromo-4-methylnicotinic acid. As a brominated pyridinecarboxylic acid derivative, this compound is a valuable building block in medicinal chemistry and materials science. However, its chemical properties necessitate a robust understanding and implementation of safety protocols to mitigate risks. This guide moves beyond mere procedural lists to explain the scientific rationale behind each safety recommendation, ensuring a culture of safety and experimental integrity.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the bedrock of a sound risk assessment. This compound is a solid organic compound with the following key identifiers and characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 216.03 g/mol | --INVALID-LINK--[2] |

| CAS Number | 677702-58-8 | --INVALID-LINK--[2] |

| Appearance | White to off-white solid | --INVALID-LINK--[3] |

| Boiling Point | 340.2 ± 42.0 °C (Predicted) | --INVALID-LINK--[3] |

| Density | 1.692 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK--[3] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | --INVALID-LINK--[2] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system. The Globally Harmonized System (GHS) classifications provide a clear and concise summary of the potential dangers.

| Hazard Statement | Classification | Description | Source |

| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | --INVALID-LINK--[2][4] |

| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | --INVALID-LINK--[2][4] |

| H319 | Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation. | --INVALID-LINK--[2][4] |

| H335 | STOT - Single Exposure (Category 3) | May cause respiratory irritation. | --INVALID-LINK--[2][4] |

| Signal Word | Warning | --INVALID-LINK--[2][4] | |

| Pictogram | GHS07 (Exclamation Mark) | --INVALID-LINK--[2][4] |

Toxicological Context: Specific toxicological data such as LD50 values are not available for this compound itself. However, data for the parent compound, Nicotinic Acid, can serve as a useful, albeit conservative, reference point. For nicotinic acid, the oral LD50 in rats is 5,210 mg/kg, and the dermal LD50 is >2,000 mg/kg.[5] The presence of the bromine atom may alter the toxicological profile, and therefore, the compound should be handled with a higher degree of caution than the parent structure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for mitigating exposure.

Engineering Controls:

-

Fume Hood: All manipulations of this compound, especially weighing, transferring, and any reaction setup, must be performed inside a certified chemical fume hood.[6] This is the primary defense against inhaling the dust, which is a respiratory irritant (H335).

-

Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors from solvents used in conjunction with the compound.

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. When there is a risk of splashing (e.g., during reaction quenching or solvent transfer), chemical safety goggles are required.[6]

-

Skin Protection:

-

Gloves: Nitrile gloves are a suitable choice for handling the solid compound. However, when working with solvents such as DMF, DCM, or THF, it is critical to consult a glove compatibility chart. No single glove material is impervious to all chemicals. Double-gloving can provide additional protection during high-risk manipulations. Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.

-

Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during a large-scale spill clean-up, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[7]

Laboratory Handling and Experimental Workflow

Adherence to a systematic and safety-conscious workflow is paramount. The following diagram illustrates a mandatory risk assessment and handling workflow that must be completed before any experimental work begins.

Caption: Risk assessment and control implementation workflow.

Case Study: Safety-Integrated Protocol for Amide Coupling

To illustrate the practical application of these principles, the following is a detailed, safety-integrated protocol for a representative amide coupling reaction. This protocol is designed to be a self-validating system, with clear causality for each step.

Reaction: Formation of N-benzyl-5-bromo-4-methylnicotinamide.

Objective: To demonstrate the safe execution of a standard amide coupling reaction, highlighting critical safety checkpoints.

Required Reagents & Equipment:

-

This compound (Irritant)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (Irritant, Sensitizer)

-

Hydroxybenzotriazole (HOBt) (Explosive when dry, handle as wetted solid)

-

Benzylamine (Corrosive, Lachrymator)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Corrosive, Flammable)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (Volatile, Toxic)

-

Magnetic stirrer, round-bottom flask, nitrogen/argon line, syringes, septa.

Step-by-Step Methodology:

-

Preparation (Inside Fume Hood):

-

Step 1.1: Don all required PPE (goggles, lab coat, compatible gloves).

-

Step 1.2: Purge a 100 mL round-bottom flask with nitrogen or argon gas to ensure an inert atmosphere. Causality: Amide coupling reagents like EDC are moisture-sensitive. An inert atmosphere prevents their hydrolysis and ensures reaction efficiency.

-

Step 1.3: Weigh 1.08 g (5.0 mmol) of this compound and add it to the flask. Avoid creating dust. Causality: The compound is a respiratory irritant (H335); weighing in the hood prevents inhalation.

-

-

Reagent Addition (Inside Fume Hood):

-

Step 2.1: Add 25 mL of anhydrous DCM to the flask to dissolve the acid.

-

Step 2.2: Add 0.76 g (5.5 mmol, 1.1 eq) of HOBt (wetted). Causality: HOBt is used to suppress side reactions (racemization if applicable) and improve coupling efficiency. It is supplied wetted with water to mitigate its explosive hazard.

-

Step 2.3: Add 1.05 g (5.5 mmol, 1.1 eq) of EDC. Stir the mixture at room temperature for 15 minutes. This is the "activation" step.

-

Step 2.4: In a separate, dry vial, dissolve 0.54 g (5.0 mmol, 1.0 eq) of benzylamine in 5 mL of DCM.

-

Step 2.5: Slowly add 0.70 mL (5.0 mmol, 1.0 eq) of triethylamine to the benzylamine solution. Causality: The base neutralizes the HCl salt of EDC and the HOBt, which is acidic. It is added to the amine solution to prevent premature reactions.

-

Step 2.6: Using a syringe, add the benzylamine/TEA solution dropwise to the activated acid mixture over 5 minutes. Causality: A slow, dropwise addition helps to control any potential exotherm from the reaction.

-

-

Reaction Monitoring & Workup:

-

Step 3.1: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Step 3.2: Once the reaction is complete, carefully quench by adding 20 mL of a saturated aqueous solution of sodium bicarbonate. Causality: The bicarbonate solution is a weak base used to neutralize any remaining acidic species (HOBt, excess carboxylic acid) and protonated amines. Quenching should be done slowly as CO₂ evolution may cause foaming.

-

Step 3.3: Transfer the mixture to a separatory funnel, extract the aqueous layer twice with 25 mL portions of DCM. Combine the organic layers.

-

Step 3.4: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The following diagram visualizes this experimental workflow, emphasizing the safety-critical stages.

Caption: Key stages and safety checkpoints in an amide coupling reaction.

Storage, Spills, and Waste Disposal

Storage:

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

-

Keep it away from incompatible materials, particularly strong oxidizing agents.

-

The storage area should be clearly labeled as containing hazardous chemicals.

Accidental Release Measures: In the event of a spill, a calm and systematic response is crucial.

Caption: Decision tree for responding to a solid chemical spill.

Waste Disposal:

-

All waste materials, including crude product, contaminated absorbents, and empty containers, must be disposed of as hazardous chemical waste.

-

Do not dispose of this material down the drain or in regular trash.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[6] Label waste containers clearly with the full chemical name.

Conclusion

This compound is a compound with significant utility for the skilled medicinal and materials chemist. Its hazards, primarily related to its irritant properties, are well-defined and manageable. By integrating a deep understanding of its chemical properties with robust engineering controls, appropriate PPE, and meticulous laboratory practice, researchers can handle this compound safely and effectively. The principles of causality, risk assessment, and procedural discipline outlined in this guide are fundamental to ensuring both scientific integrity and personal safety in the laboratory.

References

- 1. carlroth.com [carlroth.com]

- 2. This compound | 677702-58-8 [sigmaaldrich.com]

- 3. This compound CAS#: 677702-58-8 [m.chemicalbook.com]

- 4. This compound | 677702-58-8 [chemicalbook.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. synquestlabs.com [synquestlabs.com]

- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-4-methylnicotinic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the spectroscopic properties of 5-Bromo-4-methylnicotinic acid. While experimental spectra for this specific compound are not widely available in public repositories, this document leverages established principles of spectroscopic analysis and data from structurally related compounds to offer a robust predictive characterization. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this and similar molecules.

Introduction: The Significance of this compound

This compound, a substituted pyridine carboxylic acid, represents a valuable scaffold in medicinal chemistry and materials science. The pyridine ring is a common motif in pharmaceuticals, and the strategic placement of bromo, methyl, and carboxylic acid functionalities offers multiple points for chemical modification, making it an attractive building block for the synthesis of novel compounds with potential biological activity.

Accurate and unambiguous structural confirmation is paramount in the development of new chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and purity of synthesized compounds. This guide provides an in-depth analysis of the expected spectroscopic data for this compound.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with the IUPAC name 5-bromo-4-methylpyridine-3-carboxylic acid, is presented below. The numbering of the pyridine ring is crucial for the assignment of NMR signals.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Predicted Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the aliphatic region for the methyl group protons. The acidic proton of the carboxylic acid may be observed as a broad singlet, often exchanging with residual water in the solvent, making its chemical shift and integration variable.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 9.0 | Singlet | 1H | H-2 | The proton at the 2-position is adjacent to the nitrogen atom and the bromine atom, leading to significant deshielding. |

| ~8.8 - 9.2 | Singlet | 1H | H-6 | The proton at the 6-position is adjacent to the nitrogen atom and the electron-withdrawing carboxylic acid group, resulting in a downfield shift. |

| ~2.5 | Singlet | 3H | -CH₃ | The methyl group protons are attached to an aromatic ring and are expected to resonate in this region. |

| >10 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal at a high chemical shift. |

Rationale: The predicted chemical shifts are based on the analysis of related structures, such as 5-bromonicotinic acid, and the known electronic effects of the substituents. The methyl group is an electron-donating group, which would slightly shield the ring protons compared to the unsubstituted analog. However, the strong deshielding effects of the nitrogen atom, the bromine atom, and the carboxylic acid group dominate the spectrum.

¹³C NMR Spectroscopy: Predicted Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display seven distinct signals, corresponding to the six carbons of the pyridine ring and the methyl group carbon, plus the carboxylic acid carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a characteristic downfield chemical shift. |

| ~150-155 | C-2 | This carbon is adjacent to the nitrogen and is expected to be significantly deshielded. |

| ~150-155 | C-6 | This carbon is also adjacent to the nitrogen and is deshielded. |

| ~140-145 | C-4 | The carbon bearing the methyl group. |

| ~130-135 | C-3 | The carbon bearing the carboxylic acid group. |

| ~120-125 | C-5 | The carbon bearing the bromine atom. The heavy atom effect of bromine can influence the chemical shift. |

| ~20 | -CH₃ | The methyl carbon is expected in the typical aliphatic region. |

Rationale: The predicted chemical shifts are extrapolated from the known spectrum of nicotinic acid and related derivatives, taking into account the substituent chemical shift effects of the bromo and methyl groups.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the distinct absorption bands of the carboxylic acid, the aromatic pyridine ring, and the carbon-bromine bond.

Table 3: Predicted Major IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 2500-3300 | Broad, Strong | O-H | Stretching |

| ~1700 | Strong | C=O | Stretching |

| ~1600, ~1470 | Medium to Strong | C=C, C=N | Ring Stretching |

| ~1450 | Medium | C-H | Methyl Bending |

| ~1300 | Medium | C-O | Stretching |

| ~900 | Broad, Medium | O-H | Out-of-plane Bending |

| ~800-850 | Medium to Strong | C-H | Aromatic Out-of-plane Bending |

| ~600-700 | Medium | C-Br | Stretching |

Rationale: The presence of a carboxylic acid dimer due to intermolecular hydrogen bonding will result in a very broad O-H stretching band. The C=O stretch will be a prominent, sharp peak. The aromatic ring vibrations and the C-Br stretch are also expected to be clearly visible.

Experimental Protocol for FT-IR Data Acquisition (ATR)

Caption: Workflow for FT-IR Data Acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

The molecular formula of this compound is C₇H₆BrNO₂. Due to the presence of bromine, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[1] Predicted mass-to-charge ratios for various adducts are available.[2]

Table 4: Predicted m/z Values for Key Ions of this compound

| Predicted m/z | Ion | Rationale |

| 215/217 | [M+H]⁺ | Protonated molecular ion. |

| 214/216 | [M]⁺ | Molecular ion. |

| 197/199 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |

| 170/172 | [M-COOH]⁺ | Loss of the carboxyl group. |

| 156/158 | [M-COOH-CH₃]⁺ | Subsequent loss of the methyl radical. |

| 78 | [C₅H₄N]⁺ | Pyridine fragment. |

Proposed Fragmentation Pathway

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-4-methylnicotinic Acid

Authored by: A Senior Application Scientist

Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This is particularly true in the synthesis of pyridyl-containing compounds, which are ubiquitous scaffolds in pharmaceuticals and advanced materials. This guide provides a detailed protocol and scientific rationale for the Suzuki coupling of 5-Bromo-4-methylnicotinic acid, a valuable building block in drug discovery. The presence of both a carboxylic acid and a pyridine nitrogen within the molecule presents unique challenges and opportunities that will be addressed herein. While direct protocols for this specific substrate are not extensively published, this document synthesizes established methodologies for similar bromopyridines and nicotinic acid derivatives to provide a robust starting point for researchers.[2][3]

Mechanistic Considerations and Component Selection

The Suzuki coupling reaction follows a well-defined catalytic cycle involving a palladium catalyst.[4][5] The key steps are the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a boronic acid derivative, and concluding with reductive elimination to yield the coupled product and regenerate the active catalyst.[5] The judicious selection of catalyst, base, and solvent is paramount for a successful transformation.

The Catalyst: The Engine of the Reaction

The choice of palladium catalyst is critical, especially for potentially challenging substrates like heteroaryl halides.[1]

-

Palladium(0) Sources: While Pd(PPh₃)₄ is a common choice, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are often used in combination with specific phosphine ligands.[2][6]

-

Ligands: For bromopyridines, electron-rich and bulky phosphine ligands such as SPhos or XPhos can enhance catalytic activity by promoting the oxidative addition and reductive elimination steps.[1][7] N-heterocyclic carbene (NHC)-based catalysts (e.g., PEPPSI-IPr) have also demonstrated high efficacy, often allowing for lower catalyst loadings and shorter reaction times.[1]

The Base: The Activator

A base is required to activate the boronic acid for the transmetalation step.[6] The choice of base can significantly impact the reaction outcome.

-

Inorganic Bases: Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently employed.[1][2][8] The presence of the acidic carboxylic acid group on the substrate may necessitate the use of a stronger base or a higher molar equivalent of the base.

The Solvent: The Reaction Medium

The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle.

-

Aprotic Solvents: 1,4-Dioxane and Dimethylformamide (DMF) are common choices, often used with a small amount of water.[2][9][10] The aqueous phase is believed to play a crucial role in the transmetalation step.

-

Biphasic Systems: Toluene/water mixtures are also effective for many Suzuki couplings.[1]

Reaction Scheme

Caption: General scheme for the Suzuki coupling of this compound.

Experimental Protocol: Solution-Phase Synthesis

This protocol provides a generalized procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of specific parameters may be necessary for different boronic acid partners.

Materials and Reagents

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Schlenk flask or microwave vial

-

Magnetic stir bar

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).[2]

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.[2]

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). Subsequently, add the degassed solvent (e.g., 5 mL of a 4:1 dioxane/water mixture) via syringe.[2]

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[2]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and adjust the pH to approximately 3-4 with 1M HCl to precipitate the product.[2]

-

Isolation: Filter the resulting solid, wash with water, and dry under vacuum to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the solution-phase Suzuki coupling.

Data Presentation: Key Reaction Parameters

The following table summarizes typical reaction conditions that can serve as a starting point for the Suzuki coupling of this compound.

| Parameter | Recommended Condition | Rationale |

| Aryl Halide | This compound | The substrate for the coupling reaction. |

| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess is often used to drive the reaction to completion. |

| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos (1-2 mol%) | Pd(PPh₃)₄ is a reliable choice, while more advanced ligand systems may offer higher efficiency.[1][2] |

| Base | K₃PO₄ (3 equivalents) or Cs₂CO₃ (2 equivalents) | A sufficiently strong base is needed to activate the boronic acid and neutralize the acidic proton of the carboxylic acid.[1][2] |

| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF | These polar aprotic solvents are effective for Suzuki couplings of heteroaryl halides.[2][9] |

| Temperature | 80 - 100 °C | Elevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe.[2] |

| Reaction Time | 2 - 24 hours | Reaction time will vary depending on the specific substrates and conditions used. |

Troubleshooting and Field-Proven Insights

-

Low Yields: If the reaction yields are low, consider screening different palladium catalysts and ligands. More electron-rich and bulky phosphine ligands like SPhos or NHC-based catalysts may improve the outcome.[1] Increasing the temperature or reaction time could also be beneficial.

-

Protodeboronation: The loss of the boronic acid functional group can be a significant side reaction. Using a less aqueous solvent system or a different base, such as KF, might mitigate this issue.[6]

-

Purification Challenges: The presence of the carboxylic acid can make purification by column chromatography challenging. Conversion to the methyl ester prior to coupling, followed by hydrolysis after the reaction, is a potential alternative strategy.[3][11]

Conclusion

This application note provides a comprehensive guide for the Suzuki coupling of this compound. By understanding the mechanistic principles and carefully selecting the reaction components, researchers can successfully synthesize a diverse range of 5-aryl-4-methylnicotinic acid derivatives, which are valuable intermediates in the development of novel therapeutics and functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Methyl 5-broMo-4-Methylnicotinate | 1382847-91-7 [chemicalbook.com]

Application Notes and Protocols: Strategic Amide Bond Formation with 5-Bromo-4-methylnicotinic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5-Bromo-4-methylnicotinic Acid in Synthesis

This compound (CAS No: 677702-58-8) is a substituted pyridine carboxylic acid that serves as a highly versatile and valuable building block in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyridine core, is a common motif in numerous pharmaceuticals. The strategic placement of three key functional handles—a carboxylic acid, a bromine atom, and a methyl group—provides a rich platform for molecular elaboration. The carboxylic acid is a primary site for amide bond formation, a crucial linkage in a vast number of active pharmaceutical ingredients (APIs).[3] The bromine atom offers a convenient point for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[4][5]

Directly reacting a carboxylic acid with an amine is generally inefficient for amide synthesis at ambient temperatures. This is due to a rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt, which requires high temperatures (>100 °C) to dehydrate into an amide—conditions often unsuitable for complex molecules.[6] Consequently, the activation of the carboxylic acid is necessary to facilitate amide bond formation under milder conditions. This guide provides a detailed exploration of the mechanistic principles and practical protocols for the effective synthesis of amides using this compound, with a focus on carbodiimide-mediated coupling and acyl chloride pathways.

Mechanistic Principles of Carboxylic Acid Activation

The core principle of modern amide synthesis is the in-situ conversion of the carboxylic acid's hydroxyl group into a better leaving group. This activation makes the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.[7]

Carbodiimide-Mediated Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are among the most common and effective coupling reagents.[6][8] The reaction proceeds through a key intermediate, an O-acylisourea.[9]

The mechanism involves several steps:

-

Activation: The carboxylic acid attacks the carbodiimide to form the highly reactive O-acylisourea intermediate.[9]

-

Nucleophilic Attack: The amine can then directly attack this intermediate to form the desired amide and a urea byproduct (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU, in the case of EDC).[6]

-

Side Reactions & Mitigation: The O-acylisourea is unstable and can undergo an intramolecular rearrangement to form a stable N-acylurea, a common and problematic side product that terminates the reaction pathway.[9][10][11] To mitigate this and improve reaction efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are frequently used. These additives react with the O-acylisourea to form a more stable active ester intermediate, which is less prone to side reactions and readily reacts with the amine to yield the final amide.[8][12]

Experimental Protocols & Strategic Considerations

The choice of protocol depends on the stability of the substrates, the scale of the reaction, and the desired purity of the final product. For this compound, both carbodiimide and acyl chloride methods are highly effective.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a widely used, reliable, and mild method suitable for a broad range of amines, including those with sensitive functional groups. The use of EDC is particularly advantageous because its urea byproduct is water-soluble, simplifying purification.[6][12]

Materials:

-

This compound (1.0 eq)

-

Amine (1.0 - 1.2 eq)

-

EDC hydrochloride (1.2 - 1.5 eq)

-

HOBt (1.2 - 1.5 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

-

Anhydrous Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in the chosen anhydrous solvent (e.g., DCM, 10 mL per mmol of acid).

-

Pre-activation: Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. Rationale: This pre-activation step allows for the formation of the HOBt-active ester, minimizing the formation of N-acylurea.

-

Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the base (DIPEA, 2.0 eq) dropwise. Rationale: The base neutralizes the HCl salt of EDC and the carboxylic acid, facilitating the reaction. Cooling prevents potential side reactions from exothermic processes.

-

Amine Addition: Add the desired amine (1.1 eq), either neat or as a solution in the reaction solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Dilute the reaction mixture with additional DCM or ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[12]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: Acyl Chloride Formation and Amination

This classic two-step method is robust and often results in high yields. It involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine. This method is particularly useful for less reactive or sterically hindered amines.

Materials:

-

This compound (1.0 eq)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 - 2.0 eq)

-

Amine (1.0 - 1.2 eq)

-

Base: Triethylamine (TEA) or Pyridine (2.0 - 3.0 eq)

-

Anhydrous Solvents: DCM, Toluene, or Tetrahydrofuran (THF)

Step-by-Step Procedure:

Part A: Acyl Chloride Synthesis

-

Setup: In a fume hood, add this compound (1.0 eq) to a dry flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).

-

Reaction: Add thionyl chloride (2.0 eq) and a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux (approx. 70-80°C) for 1-3 hours.[1][7] Rationale: The reaction generates SO₂ and HCl gases, which must be trapped. DMF catalyzes the reaction.

-

Isolation: After the reaction is complete (cessation of gas evolution), carefully remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.

Part B: Amidation (Schotten-Baumann Conditions)

-

Setup: Dissolve the amine (1.1 eq) and a base like triethylamine (2.0 eq) in anhydrous DCM in a separate flask and cool to 0 °C.

-

Acyl Chloride Addition: Dissolve the crude acyl chloride from Part A in anhydrous DCM and add it dropwise to the cooled amine solution.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours. Monitor by TLC or LC-MS.

-

Work-up & Purification: Follow the same work-up and purification steps as described in Protocol 1 (Section 3.1, steps 6-7).

Data Summary and Troubleshooting

The optimal choice of coupling reagent can depend on the specific substrates used. Below is a summary of common coupling systems.

Table 1: Comparison of Common Amide Coupling Conditions

| Coupling System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages & Considerations |

| EDC | HOBt or NHS | DIPEA, TEA | DCM, DMF, Water | 1-12 hours | 60-95% | Water-soluble byproduct simplifies workup. Mild conditions.[12] |

| HATU | None | DIPEA, TEA | DMF, ACN | 1-4 hours | 75-98% | Highly efficient and fast. Good for hindered substrates. More expensive.[3] |

| Acyl Chloride | None | TEA, Pyridine | DCM, THF | 1-4 hours | 70-95% | Highly reactive intermediate. Requires harsh reagents (SOCl₂).[7] |

| Boric Acid | None (Catalyst) | None | Toluene (reflux) | 16-24 hours | 50-90% | "Green" catalyst, atom-economical. Requires high temperatures with azeotropic water removal.[13][14] |

Table 2: Troubleshooting Guide for Amide Formation

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Wet solvent or reagents.4. Sterically hindered amine/acid. | 1. Use fresh coupling reagents.2. Increase equivalents of base.3. Use anhydrous solvents and dry glassware.4. Switch to a more powerful coupling reagent (e.g., HATU) or use the acyl chloride method. Increase reaction time/temperature. |

| Starting Acid Remains | 1. Incomplete activation.2. Insufficient reaction time. | 1. Increase equivalents of coupling reagent and additive.2. Extend reaction time and monitor by TLC/LC-MS until completion. |

| *Formation of N-Acylurea | O-acylisourea rearrangement occurred before amine attack. | 1. Ensure an additive (HOBt, NHS) is used.2. Add the amine shortly after the pre-activation step. |

| Difficult Purification | Byproducts (urea, HOBt) co-elute with the product. | 1. For EDC, perform acidic and basic aqueous washes to remove water-soluble byproducts and reagents.2. For DCC, filter the reaction mixture to remove the insoluble DCU byproduct before workup. |

*Primarily an issue with carbodiimide methods.

Conclusion

This compound is a powerful synthon for the construction of complex amide-containing molecules. A thorough understanding of the underlying mechanisms of amide bond formation is critical for selecting the appropriate synthetic strategy. For general applications, the EDC/HOBt coupling protocol offers a mild and efficient route with a straightforward workup. For more challenging or sterically hindered substrates, conversion to the acyl chloride provides a highly reactive intermediate that can drive the reaction to completion. By leveraging these robust protocols and troubleshooting strategies, researchers can effectively utilize this versatile building block in their drug discovery and development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 677702-58-8 [chemicalbook.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. fishersci.dk [fishersci.dk]

- 8. peptide.com [peptide.com]

- 9. Carbodiimide - Wikipedia [en.wikipedia.org]

- 10. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]

- 11. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pubs.rsc.org [pubs.rsc.org]

Introduction: The Strategic Value of a Versatile Heterocyclic Scaffold

An In-Depth Guide to the Palladium-Catalyzed Functionalization of 5-Bromo-4-methylnicotinic Acid

This compound is a synthetically valuable heterocyclic building block, combining the functionalities of a carboxylic acid, a pyridine ring, and a reactive aryl bromide. This unique combination makes it a prized starting material for the synthesis of complex molecules in medicinal chemistry and materials science. The pyridine core is a ubiquitous feature in pharmaceuticals, and the strategic placement of the methyl, carboxylic acid, and bromo groups allows for precise, multi-directional derivatization.

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for the functionalization of the C5-position of this scaffold.[1] These reactions, which form the cornerstone of modern organic synthesis, enable the efficient and selective formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under relatively mild conditions, a feat recognized by the 2010 Nobel Prize in Chemistry.[2][3] This guide provides senior researchers and drug development professionals with detailed application notes and robust protocols for the most impactful palladium-catalyzed transformations of this compound.

Core Concepts: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions.[4] The majority of these transformations proceed through a common catalytic cycle involving a palladium(0) active species. The cycle consists of three primary steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or olefin coordination/insertion (for Heck reactions), and reductive elimination.[5][6]

-

Oxidative Addition : The cycle begins with the insertion of the low-valent palladium(0) catalyst into the carbon-bromine bond of this compound. This step oxidizes the palladium center from Pd(0) to a Pd(II) species.[7]

-

Transmetalation / Insertion :

-

In reactions like Suzuki, Stille, or Sonogashira, a second coupling partner (e.g., an organoboron, organotin, or organocopper species) transfers its organic group to the Pd(II) center, a process known as transmetalation.[2][7]

-

In the Heck reaction, an alkene coordinates to the Pd(II) center and then undergoes migratory insertion into the palladium-carbon bond.[3]

-

-

Reductive Elimination : This final step involves the formation of the new C-C or C-N bond as the two organic fragments are expelled from the palladium center. This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew.[7]

Application Note 1: Suzuki-Miyaura Coupling for 5-Aryl Nicotinic Acid Derivatives

Application Focus: The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing C(sp²)-C(sp²) bonds.[5] For this compound, it enables the direct synthesis of 5-aryl-4-methylnicotinic acids. These products are high-value scaffolds in drug discovery, appearing in a range of biologically active compounds.[8] The reaction is prized for its mild conditions, tolerance of diverse functional groups (including the carboxylic acid), and the commercial availability and low toxicity of its boronic acid coupling partners.[9][10]

Causality in Protocol Design: The choice of catalyst, base, and solvent is critical for success.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a reliable choice as it is a pre-formed, air-stable Pd(0) source.[8] More advanced catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), [Pd(dppf)Cl₂], are often used for more challenging substrates as the dppf ligand promotes reductive elimination and stabilizes the catalyst.

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[10] Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are effective and compatible with the acidic proton of the carboxylic acid.[5][8]

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a mixture of dioxane and water is typically used to dissolve both the organic and inorganic reagents.[5][8] Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4]

Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

[Pd(PPh₃)₄] (0.05 eq)

-

Potassium Phosphate (K₃PO₄) (3.0 eq)

-

Degassed 1,4-Dioxane/Water (4:1 v/v)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the [Pd(PPh₃)₄] catalyst. Subsequently, add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Acidify the mixture with 1M HCl to pH ~3-4. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 5-arylnicotinic acid derivative.

Data Presentation: Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |

| 3 | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 82 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 78 |

Yields are representative and based on analogous couplings reported in the literature.[8][9]

Application Note 2: Mizoroki-Heck Reaction for Vinyl Nicotinic Acid Derivatives

Application Focus: The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted alkenes.[3] Applying this reaction to this compound allows for the introduction of vinyl groups at the 5-position.[11] The resulting vinylated products are versatile intermediates, amenable to further transformations such as hydrogenation, epoxidation, or polymerization.

Causality in Protocol Design:

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[12]

-

Ligand: Phosphine ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine are often required to stabilize the palladium catalyst and promote the reaction.[12]

-

Base: An organic base, such as triethylamine (Et₃N), is essential. It serves to neutralize the hydrobromic acid (HBr) generated during the catalytic cycle, which regenerates the Pd(0) catalyst for the next turnover.[3][6]

-

Solvent: High-boiling polar aprotic solvents like DMF or acetonitrile (CH₃CN) are typically used to ensure all components remain in solution at the required reaction temperatures (usually >100 °C).[12]

Protocol: Mizoroki-Heck Reaction

Materials:

-

This compound (1.0 eq)

-

Alkene (e.g., Styrene, Butyl acrylate) (1.5 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.04 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Anhydrous DMF

-

Sealed reaction tube

Procedure:

-

Reaction Setup: In a sealable reaction tube equipped with a stir bar, combine this compound, Pd(OAc)₂, and PPh₃.

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

-

Reagent Addition: Add anhydrous DMF, the alkene, and triethylamine via syringe.

-

Reaction: Securely seal the tube and place it in a preheated oil bath at 120 °C. Stir vigorously for 16-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and water. Acidify with 1M HCl and separate the layers. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude material using column chromatography to isolate the 5-vinyl-4-methylnicotinic acid product.

Data Presentation: Mizoroki-Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 120 | 75 |

| 2 | Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 120 | 80 |

| 3 | 4-Vinylpyridine | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMA | 130 | 68 |

| 4 | Cyclohexene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 120 | 55 |

Yields are representative and based on analogous couplings reported in the literature.[13][14]

Application Note 3: Sonogashira Coupling for Alkynyl Nicotinic Acid Derivatives

Application Focus: The Sonogashira coupling reaction is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15] This reaction introduces a rigid, linear alkynyl moiety at the 5-position of the nicotinic acid scaffold. These products are valuable in materials science (for conjugated systems) and as precursors for synthesizing more complex heterocyclic systems via cyclization reactions.[16]

Causality in Protocol Design:

-

Dual Catalysis: The Sonogashira reaction uniquely employs a dual catalytic system. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) performs the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) is essential for activating the alkyne.[15] The copper reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate.[17]

-

Base: An amine base, typically triethylamine or diisopropylamine, is used. It serves both to deprotonate the terminal alkyne and to act as a solvent and scavenger for the HBr byproduct.[1]

-

Solvent: Solvents like DMF or THF are commonly used. The reaction must be performed under strictly anaerobic conditions, as oxygen can induce the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction.[16]

Protocol: Sonogashira Coupling

Materials:

-

This compound (1.0 eq)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) Dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

-

Copper(I) Iodide (CuI) (0.05 eq)

-

Triethylamine (Et₃N)

-

Anhydrous THF

-

Schlenk flask

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Reagent Addition: Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

-

Work-up: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and water. Acidify with 1M HCl. Separate the layers, extract the aqueous phase, and wash the combined organic layers with brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Purify the product by column chromatography on silica gel.

Application Note 4: Buchwald-Hartwig Amination for 5-Amino Nicotinic Acid Derivatives

Application Focus: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with primary or secondary amines.[18] This reaction allows for the direct installation of an amino group at the 5-position of the nicotinic acid, a crucial transformation for synthesizing compounds with applications as kinase inhibitors and other pharmacologically active agents.[19][20] It overcomes the limitations of classical methods like nucleophilic aromatic substitution, which often require harsh conditions and are limited in scope.[18]

Causality in Protocol Design:

-

Ligand Choice: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos or those developed by Buchwald (e.g., BrettPhos) are critical for facilitating the reductive elimination step, which is often the rate-limiting step in C-N bond formation.[21][22]

-